For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1-Nitroheptane: Structure, Properties, and Experimental Considerations
This document provides a comprehensive overview of the chemical and physical properties of 1-nitroheptane, along with its structural details and relevant safety information. This guide is intended to serve as a technical resource, presenting data in a clear and accessible format, alongside illustrative diagrams and example experimental protocols.
Chemical Structure and Identification
1-Nitroheptane is a primary nitroalkane, characterized by a heptyl group attached to a nitro functional group at the terminal position.
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IUPAC Name: 1-nitroheptane[1]
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Molecular Formula: C₇H₁₅NO₂[1]
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Canonical SMILES: CCCCCCC--INVALID-LINK--[O-][1]
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InChI: InChI=1S/C7H15NO2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3[1]
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InChIKey: UZONFOPDCXAZND-UHFFFAOYSA-N[1]
Physicochemical Properties
The physical and chemical properties of 1-nitroheptane are summarized in the tables below. These properties are crucial for its handling, application in synthesis, and for purification procedures.
Table 1: General and Physical Properties of 1-Nitroheptane
| Property | Value | Source |
| Molecular Weight | 145.20 g/mol | [1] |
| CAS Number | 693-39-0 | [1] |
| Appearance | Colorless liquid | Inferred from similar nitroalkanes |
| Density | 0.925 - 0.948 g/cm³ at 25°C | |
| Boiling Point | 194 °C at 760 mmHg | |
| Melting Point | Not available | |
| Flash Point | 75.1 °C (closed cup) | |
| Refractive Index | ~1.429 at 20°C | |
| Vapor Pressure | 0.452 mmHg at 25°C | |
| Solubility | Insoluble in water; soluble in organic solvents. | Inferred from 1-nitrohexane[2] |
| LogP (Octanol/Water) | 2.233 (Calculated) |
Table 2: Spectroscopic and Analytical Data
| Data Type | Key Information | Source |
| GC-MS | Mass spectrum available. | [1][3] |
| ¹³C NMR | Spectrum available. | [1][4] |
| IR Spectroscopy | Vapor phase IR spectrum available. Characteristic N-O stretching vibrations are expected near 1550 cm⁻¹ (asymmetric) and 1365 cm⁻¹ (symmetric). | [1][4][5] |
| Kovats Retention Index | 1150 (Semi-standard non-polar column) | [1] |
Safety and Handling
Table 3: GHS Hazard Classification (Anticipated)
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 3 or 4 | H226: Flammable liquid and vapor. or H227: Combustible liquid. |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[6] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[7] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. H336: May cause drowsiness or dizziness.[7] |
Handling Precautions:
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Work in a well-ventilated area, preferably under a chemical fume hood.
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Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[7]
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Use explosion-proof electrical, ventilating, and lighting equipment.[7]
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Wear protective gloves, clothing, eye, and face protection.
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Avoid breathing mist or vapors.[7]
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Wash hands thoroughly after handling.
Experimental Protocols
The following are detailed, illustrative methodologies for the synthesis, purification, and analysis of 1-nitroheptane based on established chemical principles and available literature for similar compounds.
A. Synthesis of 1-Nitroheptane via Nucleophilic Substitution
This protocol is adapted from a patented procedure for the preparation of organic nitro compounds.[8]
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Reaction: 1-Iodoheptane + NaNO₂ → 1-Nitroheptane + NaI
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Materials:
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1-Iodoheptane
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Sodium nitrite (NaNO₂), dry
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Dimethylformamide (DMF), dry
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Petroleum ether
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Deionized water
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Anhydrous magnesium sulfate or sodium sulfate
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Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, add dry sodium nitrite (1.1 equivalents) to dry dimethylformamide.
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Stir the suspension and add 1-iodoheptane (1.0 equivalent) to the mixture.
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Stir the reaction mixture at room temperature for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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Upon completion, pour the reaction mixture into a separatory funnel containing cold deionized water.
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Extract the aqueous layer three times with petroleum ether.
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Combine the organic extracts and wash them with deionized water, followed by a brine solution.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.
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B. Purification by Vacuum Distillation
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Apparatus:
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Standard distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, and receiving flask).
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Vacuum pump and pressure gauge.
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Heating mantle.
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Procedure:
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Place the crude 1-nitroheptane into the distillation flask.
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Assemble the distillation apparatus and ensure all joints are properly sealed.
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Slowly apply vacuum to the system, reducing the pressure to approximately 3-5 mmHg.
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Begin heating the distillation flask gently.
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Collect the fraction that distills at the expected boiling point for 1-nitroheptane under the applied vacuum (e.g., a patent mentions a boiling point of 68°C at 3 mmHg).[8]
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Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.
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C. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the analysis of 1-nitroheptane to assess its purity and confirm its identity.
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Instrumentation and Conditions:
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GC System: Agilent 7890A or similar.
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Column: HP-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).[9]
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Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[10]
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Inlet Temperature: 250°C.
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Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).
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Oven Program:
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Initial temperature: 60°C, hold for 2 minutes.
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Ramp: 15°C/min to 240°C.
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Hold at 240°C for 5 minutes.
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MS System: Agilent 5975C or similar single quadrupole mass spectrometer.[9]
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from m/z 35 to 450.[10]
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Source Temperature: 230°C.[10]
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Sample Preparation:
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Prepare a dilute solution of the purified 1-nitroheptane sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
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Data Analysis:
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The retention time of the major peak in the total ion chromatogram (TIC) will correspond to 1-nitroheptane.
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The mass spectrum of this peak should be compared to a reference spectrum (e.g., from the NIST library) to confirm the identity. The fragmentation pattern will be characteristic of the molecule.
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Visualizations
The following diagrams illustrate the relationships between the key aspects of 1-nitroheptane's profile and the workflow for its synthesis and analysis.
Caption: Key properties of 1-nitroheptane derived from its chemical structure.
Caption: Workflow from synthesis to analysis of 1-nitroheptane.
References
- 1. 1-Nitroheptane | C7H15NO2 | CID 69659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-NITROHEXANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Heptane, 1-nitro- [webbook.nist.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. gestis.dguv.de [gestis.dguv.de]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. US3038015A - Preparation of organic nitro compounds - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
- 10. Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products - PMC [pmc.ncbi.nlm.nih.gov]
